C17 lysosphingomyelin
Overview
Description
C17 lysosphingomyelin is a type of lysosphingolipid, which is a class of lipids derived from sphingomyelin. Lysosphingomyelins are known for their role as biomarkers in various lysosomal storage disorders, such as Niemann-Pick disease types A, B, and C . These compounds are characterized by the presence of a sphingoid base backbone and a phosphocholine headgroup.
Mechanism of Action
Target of Action
C17 Lysosphingomyelin, also known as sphingosylphosphorylcholine, is a major and important phosphosphingolipid found in mammalian cell membranes . It specifically binds to OGR1, a G protein-coupled receptor . This interaction activates p42/44 mitogen-activated protein kinases (MAPKs) and inhibits cell proliferation .
Mode of Action
The specific binding of this compound to OGR1 leads to the activation of p42/44 MAPKs . This activation results in the inhibition of cell proliferation . Additionally, lysosphingomyelin has been found to activate various protein kinase cascades known to reduce inflammation .
Biochemical Pathways
This compound plays a significant role in several biochemical pathways. It is involved in the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . These pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .
Pharmacokinetics
Lysosphingolipids, including this compound, have been shown to be excellent biomarkers of sphingolipidosis in several enzyme-deficient lysosomal storage disorders . They appear to be elevated in the plasma of patients with certain disorders, indicating that they can be measured accurately, precisely, and reproducibly in the plasma .
Result of Action
The interaction of this compound with its targets leads to several molecular and cellular effects. It activates p42/44 MAPKs, inhibits cell proliferation, and activates various protein kinase cascades known to reduce inflammation . These actions can have significant effects on cellular function and health.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its levels can be affected by metabolic abnormalities . Additionally, it has been found in various tissues, indicating that its action can vary depending on the specific cellular environment .
Biochemical Analysis
Biochemical Properties
C17 Lysosphingomyelin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce intracellular calcium release . The nature of these interactions is complex and involves a variety of signaling pathways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it acts as an intracellular and extracellular signaling molecule in numerous biological processes such as vasoconstriction, vasodilation, angiogenesis, stress fiber formation, cytoskeletal rearrangements, proliferation, differentiation, migration, wound healing, and stimulation of DNA synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has low-binding affinity to some of the same receptors, such as S1P receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to be stable and can be measured accurately, precisely, and reproducibly in plasma
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is similar in structure to sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC) . The specific metabolic pathways involving this compound are still being explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of C17 lysosphingomyelin typically involves the extraction of lysosphingolipids from biological samples. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of lysosphingolipids . The extraction process often involves a mixture of methanol, acetonitrile, and water, followed by chromatographic separation using a C18 column .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used in research settings. the preparation methods used in laboratories can be scaled up for industrial purposes, involving similar extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions
C17 lysosphingomyelin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylated analogs, while reduction can yield deoxygenated derivatives .
Scientific Research Applications
C17 lysosphingomyelin has several scientific research applications, including:
Biomarker for Lysosomal Storage Disorders: It is used as a diagnostic biomarker for diseases like Niemann-Pick disease types A, B, and C.
Metabolic Studies: It is used in studies related to sphingolipid metabolism and its role in various diseases.
Drug Development: Research on this compound contributes to the development of therapies for lysosomal storage disorders and other related conditions.
Comparison with Similar Compounds
Similar Compounds
Lysoglobotriaosylceramide: Used as a biomarker for Fabry disease.
Lysohexosylceramide: Used as a biomarker for Gaucher and Krabbe diseases.
Lysosphingomyelin-509: A carboxylated analog of lysosphingomyelin used in Niemann-Pick disease diagnosis.
Uniqueness
C17 lysosphingomyelin is unique due to its specific structure and role as a biomarker for Niemann-Pick disease types A, B, and C. Its ability to be accurately measured in plasma and other biological samples makes it a valuable tool in clinical diagnostics and research .
Properties
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21(23)20-29-30(26,27)28-19-18-24(2,3)4/h16-17,21-22,25H,5-15,18-20,23H2,1-4H3/b17-16+/t21-,22+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAERQLSYRRXFMA-FYBNUODKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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